molecular formula C8H8N2O3 B101509 2-Acetamidonicotinic acid CAS No. 17782-03-5

2-Acetamidonicotinic acid

Cat. No.: B101509
CAS No.: 17782-03-5
M. Wt: 180.16 g/mol
InChI Key: KRKPMLZTPRQPTR-UHFFFAOYSA-N
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Description

2-Acetamidonicotinic acid is a chemical compound with the molecular formula C8H8N2O3 It is a derivative of nicotinic acid, where an acetamido group is attached to the second position of the pyridine ring

Biochemical Analysis

Biochemical Properties

2-Acetamidonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, where this compound can act as a substrate or inhibitor, affecting redox reactions and energy metabolism. Additionally, it has been observed to bind with certain transport proteins, facilitating its cellular uptake and distribution .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to modulate cell signaling pathways, particularly those involving nicotinic acid receptors. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, this compound can influence the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to shifts in metabolic fluxes and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it has been found to inhibit the activity of certain dehydrogenases, thereby affecting the overall metabolic rate. Additionally, this compound can interact with transcription factors, leading to changes in gene expression patterns. These interactions are often mediated by its ability to mimic or compete with endogenous ligands, thereby influencing the binding affinity and activity of these biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that it is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be more complex. Prolonged exposure to this compound has been associated with adaptive changes in cellular metabolism, including alterations in enzyme activity and gene expression. These changes can lead to both beneficial and adverse effects, depending on the specific cellular context and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to enhance metabolic activity and improve oxidative stress response. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt normal metabolic processes and induce oxidative damage . Threshold effects have also been noted, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It can be converted into various metabolites through enzymatic reactions, including deacetylation and oxidation. These metabolic transformations are facilitated by enzymes such as nicotinamide adenine dinucleotide-dependent dehydrogenases and acetyltransferases . The presence of this compound can also influence the levels of other metabolites, thereby affecting overall metabolic flux and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific carrier proteins. These transporters facilitate its uptake into cells and its subsequent distribution to various cellular compartments. The compound’s distribution is influenced by factors such as pH, temperature, and the presence of competing substrates . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and overall pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various metabolic enzymes and signaling proteins. It can also be found in other cellular compartments, including the nucleus and mitochondria, depending on the specific cellular context . The localization of this compound is often mediated by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidonicotinic acid can be synthesized through the reaction of 2-aminonicotinic acid with acetic anhydride. The reaction typically occurs at elevated temperatures, around 110°C, for approximately 4 hours . The yield of this reaction is reported to be around 70% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from 2-aminonicotinic acid and acetic anhydride is scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidonicotinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Acetamidonicotinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

    Nicotinic Acid:

    2-Aminonicotinic Acid: The starting material for the synthesis of 2-acetamidonicotinic acid.

    Nicotinamide: Another derivative of nicotinic acid with distinct biological activities.

Uniqueness: this compound is unique due to its specific acetamido substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-acetamidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPMLZTPRQPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525425
Record name 2-Acetamidopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17782-03-5
Record name 2-Acetamidopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main reactions 2-acetamidonicotinic acid undergoes according to the provided research?

A1: The research highlights that this compound serves as a crucial starting material for synthesizing various heterocyclic compounds. Specifically, it reacts with aromatic amines like o-toluidine, p-bromoaniline, or o-chloroaniline under fusion conditions. This process forms 8-aza analogs of quinazolinones, namely 3-aryl-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to quinazolinones but with a nitrogen atom replacing a carbon in the ring system [, ].

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